molecular formula C9H10BrClN2O2 B1381604 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1803595-97-2

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1381604
CAS RN: 1803595-97-2
M. Wt: 293.54 g/mol
InChI Key: OBNWKVUZCDZPQV-UHFFFAOYSA-N
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Description

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound with the CAS Number: 1803595-97-2 . It has a molecular weight of 293.55 . This compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9BrN2O2.ClH/c10-8-1-2-9 (12 (13)14)7-5-11-4-3-6 (7)8;/h1-2,11H,3-5H2;1H .

It has a density of 1.6±0.1 g/cm3, a boiling point of 369.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 56.0±0.3 cm3 .

Scientific Research Applications

Synthesis of Pyrroloisoquinolines

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a precursor in the synthesis of pyrrolo[2,1-a]isoquinolines through its reaction with activated alkynes. This process affords stable tetrahydropyrroloisoquinolinium ylides, which, upon further reactions, yield substituted dihydropyrroloisoquinolines in good yields. Such advancements highlight the compound's utility in constructing complex nitrogen-containing heterocycles, valuable in various fields of chemical research and pharmaceutical development (Voskressensky et al., 2010).

Route to Tetrahydroisoquinolines

Another research application of this compound involves its use in synthesizing 8-substituted tetrahydroisoquinolines. This synthesis pathway exemplifies a general route to tetrahydroisoquinolines, showcasing the versatility of the compound in generating a variety of functionalized isoquinoline derivatives. The method highlights its importance in the synthesis of compounds that could have potential biological activities and chemical properties (Rey, Vergnani, & Dreiding, 1985).

Local Anesthetic Activity and Toxicity Evaluation

The compound has also been explored for its potential in medical science, particularly in the synthesis and evaluation of local anesthetic activity, acute toxicity, and structure–toxicity relationships of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives. This research demonstrates the compound's significance in developing new anesthetics with lower toxicity and higher efficacy, providing a foundation for future pharmaceutical applications (Azamatov et al., 2023).

AMPA Receptor Antagonist Synthesis

Furthermore, this compound is utilized in synthesizing competitive AMPA receptor antagonists. Such compounds are important for studying neurological functions and disorders, indicating the chemical's role in advancing neuroscientific research and potential therapeutic applications (Geng Min, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2.ClH/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8;/h1-2,11H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWKVUZCDZPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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